molecular formula C25H20N4O2 B2837202 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-55-5

3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2837202
CAS-Nummer: 901004-55-5
Molekulargewicht: 408.461
InChI-Schlüssel: SFNZJVGLJGBVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.37 g/mol

The compound features a pyrazolo[4,3-c]quinoline core with two significant substituents: a 3,4-dimethylphenyl group and a 3-nitrophenyl group. These modifications are crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Case Study : A study reported that a closely related pyrazolo[4,3-c]quinoline derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, comparable to established anti-inflammatory drugs . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhance anti-inflammatory activity while reducing cytotoxicity.
CompoundIC50 (μM)Mechanism of Action
Derivative A0.39Inhibition of iNOS
Derivative B0.45Inhibition of COX-2

Anticancer Activity

In addition to anti-inflammatory effects, pyrazolo[4,3-c]quinolines are being investigated for their anticancer potential. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Research Findings : A recent investigation into the anticancer properties of similar compounds revealed that they can effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways . The presence of nitro groups in the structure appears to enhance these effects.
Cancer Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)5.0Apoptosis induction via caspase activation
HeLa (Cervical)7.5Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to both iNOS and COX-2 enzymes, which are critical in inflammatory pathways.

  • Docking Results : The binding energies calculated from docking simulations indicate strong interactions between the compound and target proteins, supporting its potential as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notably, it has shown:

  • Anticancer Activity : Research indicates that pyrazoloquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance its cytotoxic effects against different cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, thus providing a potential therapeutic avenue for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that derivatives of pyrazoloquinoline possess antimicrobial activities against various pathogens, indicating their potential use as antibacterial or antifungal agents .

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrazoloquinoline derivatives, including 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline. The results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and inhibition of angiogenesis .

Anti-inflammatory Applications

Another research effort focused on the compound's ability to modulate inflammatory pathways. In vitro studies demonstrated that it could reduce the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers in macrophages exposed to lipopolysaccharide (LPS) .

Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of various pyrazoloquinoline derivatives against clinical strains of bacteria. The findings showed that certain modifications to the structure enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Eigenschaften

IUPAC Name

3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-7-10-23-21(11-15)25-22(14-26-23)24(18-9-8-16(2)17(3)12-18)27-28(25)19-5-4-6-20(13-19)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZJVGLJGBVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.